molecular formula C17H22N4O B2437324 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1421485-32-6

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No. B2437324
CAS RN: 1421485-32-6
M. Wt: 298.39
InChI Key: RMCTXQYSFMVGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Identification and Development of Novel Compounds

  • Research has identified structurally diverse compounds related to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, exploring their potential in drug development. For instance, Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, with a higher central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to its structural relatives (Yamamoto et al., 2016).

Structural Analysis and Synthesis

  • Structural analysis and synthesis of compounds related to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide have been conducted to understand their properties and potential applications. Richter et al. (2023) reported on the crystal and molecular structures of a related compound obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

Pharmacokinetics and Metabolism

  • Studies have investigated the pharmacokinetics and metabolism of compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide. Teffera et al. (2013) examined novel anaplastic lymphoma kinase inhibitors, observing how enzymatic hydrolysis in plasma affects their pharmacokinetics (Teffera et al., 2013).

Ligand Design and Bioactivity

  • Research in ligand design and bioactivity has explored compounds analogous to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide. Mundwiler et al. (2004) demonstrated a mixed ligand fac-tricarbonyl complex, showing the labeling of bioactive molecules, which could influence the physico-chemical properties of the conjugate (Mundwiler et al., 2004).

Antiproliferative and Antimicrobial Activities

  • Investigations into the antiproliferative and antimicrobial activities of compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide have been conducted. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors (Krasavin et al., 2014). Additionally, Ovonramwen et al. (2021) synthesized a new compound related to this chemical class and evaluated its antimicrobial activities, though it showed no activities against the tested organisms (Ovonramwen et al., 2021).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14-3-2-4-16(11-14)19-17(22)21-8-5-15(6-9-21)12-20-10-7-18-13-20/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCTXQYSFMVGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.